molecular formula C24H18N2O5 B2935540 (2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 929970-54-7

(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B2935540
CAS No.: 929970-54-7
M. Wt: 414.417
InChI Key: XGYQSMFZMULYMP-UYOCIXKTSA-N
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Description

The compound “(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one” is a fused heterocyclic molecule featuring a benzoxazinone core integrated with furo and pyridine moieties. Its structure includes a 1,3-benzodioxole methyl group at position 8 and a pyridinylmethylidene substituent at position 2, conferring unique electronic and steric properties. Benzoxazinones are known for their role in polymer chemistry due to their ring-opening polymerization behavior, which can lead to thermosetting resins with low shrinkage and high thermal stability .

Properties

IUPAC Name

(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-23-17-4-6-19-18(24(17)31-22(23)8-15-2-1-7-25-10-15)12-26(13-28-19)11-16-3-5-20-21(9-16)30-14-29-20/h1-10H,11-14H2/b22-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYQSMFZMULYMP-UYOCIXKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a complex structure featuring a benzodioxole moiety and a pyridine ring. Its molecular formula is C₁₈H₁₅N₃O₃, with a molecular weight of approximately 305.33 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For example, a series of benzodioxole derivatives were tested against various bacterial strains, showing promising inhibition zones and minimum inhibitory concentrations (MICs) below 50 µg/mL in several cases. These findings suggest that the compound may possess similar antimicrobial potential.

Anticancer Properties

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance, thiosemicarbazone complexes have shown selective cytotoxicity against leukemia cells while sparing normal cells. The proposed mechanism involves the disruption of mitochondrial function and induction of apoptotic pathways. Further research into the specific effects of (2Z)-8-(1,3-benzodioxol-5-ylmethyl) on cancer cell proliferation is warranted.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown inhibitory activity against α-amylase and α-glucosidase, which are critical targets for managing diabetes. The IC50 values for these enzymes were reported in the range of 2.57 to 4.28 µg/mL for related benzodioxole derivatives .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest that it may interact with specific molecular targets:

  • Enzyme Binding : The compound likely binds to enzyme active sites through hydrogen bonding and hydrophobic interactions.
  • Cellular Uptake : Its lipophilicity may facilitate cellular uptake, enhancing its bioavailability and efficacy.
  • Apoptotic Pathways : Similar compounds have been shown to activate caspases and other apoptotic markers in cancer cells.

Case Studies

  • Anticancer Activity : A study involving the evaluation of various benzodioxole derivatives reported significant cytotoxic effects on the MCF-7 breast cancer cell line with IC50 values ranging from 10 to 20 µM.
  • Diabetes Management : Another investigation highlighted the potential of benzodioxole derivatives as α-glucosidase inhibitors with effective concentrations leading to reduced postprandial glucose levels in diabetic models.

Data Summary Table

Activity TypeTest Subject/ModelIC50 ValueReference
AntimicrobialVarious bacterial strains< 50 µg/mL
AnticancerMCF-7 cell line10 - 20 µM
Enzyme Inhibitionα-Amylase2.57 - 4.28 µg/mL

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Heterocyclic Compounds

Compound Class Core Structure Substituents/Modifications Key Properties/Applications Reference
Target Benzoxazinone Furo[2,3-f][1,3]benzoxazin-3(2H)-one 8-(1,3-benzodioxol-5-ylmethyl), 2-(pyridin-3-ylmethylidene) Potential polymer precursor, unknown bioactivity
Furopyridazinones (7a,b,c; 9a,b,c) Furo[2,3-d]pyridazinone 6-methyl/5-methyl, alkynyl substituents Synthesized via KOH-mediated cyclization; biological activity not specified
Chromenopyrimidinones (Compound 4) Chromeno[2,3-d]pyrimidin-4-one 2-chlorobenzylidene, 2-chlorophenyl, phenyl Pharmacological interest (e.g., kinase inhibition)
Benzimidazole sulfonates (9c,d) Benzimidazole sulfonyl derivatives Methoxy, methylpyridinyl-methanesulfinyl Proton pump inhibitors or antiulcer agents

Physicochemical Properties

  • Thermal Behavior: Benzoxazinones exhibit volume expansion during polymerization but contract during isothermal curing, influenced by substituents and crosslinking density . In contrast, furopyridazinones and chromenopyrimidinones lack documented thermal polymerization properties.
  • Solubility and Stability : The pyridinylmethylidene group in the target compound may enhance solubility in polar solvents compared to chlorophenyl-substituted analogs (e.g., Compound 4 in ).

Crystallographic and Computational Analysis

  • Structural elucidation of such compounds typically employs X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation .

Q & A

Basic Research Questions

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, which iteratively adjusts atomic coordinates and thermal parameters to minimize residuals (R-factors). Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for graphical visualization . For example, assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms and apply restraints to flexible moieties (e.g., benzodioxole rings).

Q. What synthetic routes are feasible for this compound?

  • Methodological Answer : Design multi-step synthesis starting with a furo-benzoxazinone core. Introduce the pyridinylmethylidene group via Schiff base condensation under acidic conditions (e.g., acetic acid, 60–80°C). Optimize the benzodioxol-5-ylmethyl substitution using alkylation with NaH in DMF. Monitor reaction progress via TLC or LC-MS, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can biological activity be assessed in vitro?

  • Methodological Answer : Screen for antimicrobial activity using MIC assays (e.g., broth microdilution against S. aureus and E. coli). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and normalize data to solvent-only treated cells. Ensure compliance with in-vitro research guidelines (e.g., no in vivo testing) .

Advanced Research Questions

Q. How can conformational dynamics of the benzodioxole and furo rings be analyzed?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to quantify non-planarity. For the benzodioxole ring, calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates derived from SC-XRD. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to identify energy minima and pseudorotational pathways .

Q. What computational methods validate electronic properties for structure-activity relationships (SAR)?

  • Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. Use Multiwfn for topological analysis of electron density (AIM theory). Correlate pyridinylmethylidene π-electron density with observed bioactivity using partial least squares (PLS) regression .

Q. How can reaction yields be optimized using algorithmic strategies?

  • Methodological Answer : Implement Bayesian optimization with a 3-factor experimental design (temperature, catalyst loading, solvent polarity). Define a response surface model (RSM) and iterate via Thompson sampling. Validate with HPLC purity data. Compare to heuristic algorithms (e.g., genetic algorithms) for global maxima identification .

Q. How to resolve stereochemical ambiguities in the (2Z)-configuration?

  • Methodological Answer : Use NOESY NMR to confirm the Z-configuration of the pyridinylmethylidene group. Irradiate the methylidene proton and observe cross-peaks with adjacent aromatic protons. Complement with ECD spectroscopy; compare experimental Cotton effects with TD-DFT-simulated spectra .

Q. How to address contradictions in crystallographic and spectroscopic data?

  • Methodological Answer : Cross-validate SC-XRD bond lengths/angles with gas-phase DFT geometries. For discrepancies in torsion angles (e.g., benzodioxole vs. furo ring), perform Hirshfeld surface analysis to assess crystal packing effects. Reconcile NMR chemical shifts with GIAO-calculated values using explicit solvent models (e.g., PCM) .

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